4-(4-Butoxybenzoyl)-2-methylpyridine
Overview
Description
4-(4-Butoxybenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry and Spectroscopy
Derivatives of 4-(4-Butoxybenzoyl)-2-methylpyridine have been utilized in electrospray mass spectrometry for the fragmentation of N-linked carbohydrates. The electrospray and collision-induced dissociation fragmentation spectra of these derivatives, when examined with a Q-TOF mass spectrometer, demonstrated that the strongest signals were obtained from the [M + Na]+ ions for all derivatives, with notable distinctions based on the specific derivative used. This study highlights the utility of these derivatives in mass spectrometry, providing insights into their ionization and fragmentation behaviors, which are crucial for analytical applications in biochemistry and molecular biology (Harvey, 2000).
Synthesis of Heterocyclic Compounds
The chemical structure of this compound is closely related to imidazopyridine, a significant fused bicyclic 5-6 heterocycle, which is recognized for its extensive applications in medicinal chemistry. The synthesis of imidazopyridines from easily available chemicals has been widely reported due to its structural character and relevance in various branches of chemistry, including material science. This indicates the potential utility of this compound in the synthesis of complex heterocyclic compounds, which are valuable in drug discovery and material science (Bagdi et al., 2015).
Liquid Crystal Technology
The relationships between liquid crystallinity and hydrogen bonding were studied in mixtures containing compounds similar to this compound. The study focused on Fourier transform infrared spectroscopy (FT-IR) to understand the role of hydrogen bonding in the formation of liquid crystalline structures. This research is critical for the development of new liquid crystal displays and other advanced materials, showcasing the significance of this compound and its derivatives in the field of advanced materials and technology (Martinez-Felipe et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(4-butoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-11-20-16-7-5-14(6-8-16)17(19)15-9-10-18-13(2)12-15/h5-10,12H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASOZJXGWMGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.